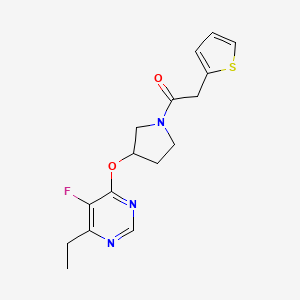
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound with a complex structure that includes pyrimidine, pyrrolidine, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The starting materials usually include 6-Ethyl-5-fluoropyrimidin-4-ol, pyrrolidine, and 2-thiopheneethylamine. The reaction conditions may require catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Temperature control and inert atmosphere (nitrogen or argon) are often necessary to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound might be proprietary, they generally follow the principles of green chemistry to minimize waste and energy consumption. Scaling up the synthesis would involve optimizing reaction conditions, employing efficient purification techniques such as recrystallization or chromatography, and ensuring the safety and environmental regulations are met.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound may undergo oxidative reactions, especially in the presence of strong oxidizing agents.
Reduction: : It can also be reduced under specific conditions, typically using reducing agents like lithium aluminum hydride (LAH).
Substitution: : Various substitution reactions can occur, especially on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LAH).
Substitution Reactions: : Nucleophiles like amines or thiols, often in the presence of base catalysts.
Major Products Formed
The reactions will primarily lead to the formation of derivatives of the original compound, with modifications on the pyrimidine or thiophene rings, potentially altering its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound might be studied for its interactions with biomolecules such as proteins and nucleic acids. Its unique structure could potentially interfere with biological pathways, leading to new insights in molecular biology.
Medicine
The compound's potential pharmacological properties make it a candidate for drug development. Researchers may explore its efficacy in treating specific diseases or conditions by examining its interaction with biological targets.
Industry
In the industry, this compound could find applications in the development of new materials with unique properties. Its chemical structure might impart specific characteristics, such as enhanced conductivity or stability, to industrial products.
Wirkmechanismus
The mechanism by which 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects is closely related to its ability to interact with molecular targets within cells. These targets may include enzymes, receptors, or DNA. The compound's structure enables it to form non-covalent bonds with these targets, thereby modulating their activity. Pathways involved could range from signal transduction to gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
Compared to similar compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its specific substituents on the pyrimidine and thiophene rings. These substituents can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.
List of Similar Compounds
1-(3-((6-Methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
1-(3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
1-(3-((6-Ethyl-5-iodopyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Hope this covers what you were looking for!
Eigenschaften
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-11-5-6-20(9-11)14(21)8-12-4-3-7-23-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBVVHRIZOZEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
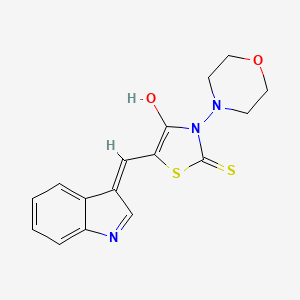
![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
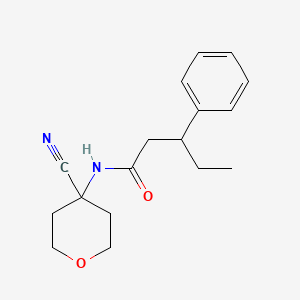
![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)
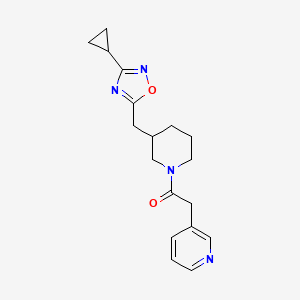
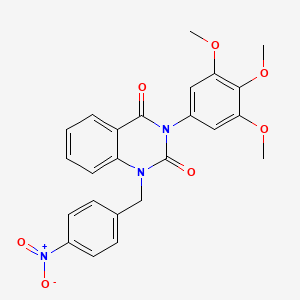
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)
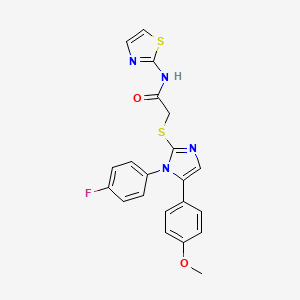

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)
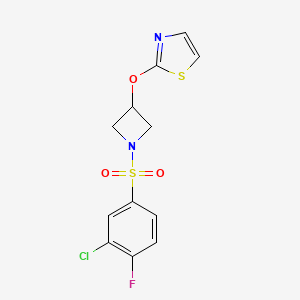
![Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate](/img/structure/B2487051.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)
![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)
